ATX968
Description
Identification and Characterization of DHX9-IN-2 (this compound) as a Potent and Selective DHX9 Inhibitor.
This compound, also known as DHX9-IN-2, has been identified and characterized as a potent and selective small-molecule inhibitor of DHX9 helicase activity. aacrjournals.orgnih.govselleckchem.comacs.orguniprot.orgebi.ac.ukjensenlab.org The compound was discovered through high-throughput screening approaches aimed at identifying inhibitors of DHX9 function. acs.org this compound inhibits DHX9 unwinding activity with high potency. selleckchem.comprobechem.com
Research findings highlight the selectivity of this compound for DHX9. It exhibits no significant inhibition against DHX36, a related DExH-box helicase, or SMARCA2, a DNA helicase, and shows a favorable profile against a panel of kinases. probechem.com this compound binds to immobilized human DHX9 with a high affinity, indicated by a KD value of 1.3 nM. probechem.combioworld.com It shows similar affinity and binding kinetics to mouse DHX9 as to human DHX9, supporting its use in mouse models. probechem.com
Studies have demonstrated that chemical inhibition of DHX9 with this compound phenocopies the effects of genetic knockdown of DHX9, particularly in inducing replication stress and accumulating RNA/DNA secondary structures like R-loops in certain cancer cell lines. aacrjournals.orgresearchgate.netaacrjournals.org this compound has shown potent antiproliferative activity and induced apoptosis selectively in microsatellite instable-high (MSI-H) colorectal cancer cells with deficient mismatch repair (dMMR), which are dependent on DHX9 for proliferation and survival. aacrjournals.orgnih.govresearchgate.netmedchemexpress.com Preclinical studies using mouse xenograft models have shown that this compound treatment can lead to robust and durable tumor growth inhibition or regression in MSI-H/dMMR colorectal cancer models. aacrjournals.orgnih.govresearchgate.netmedchemexpress.com It has also shown promise in small cell lung cancer models by inducing replication stress and innate immunity. aacrjournals.orgaacrjournals.org
The mechanism of action of this compound involves binding to an allosteric site on DHX9, distinct from the ATP binding site. acs.org X-ray crystallography has shown that this compound binding induces an inactive conformation of the DHX9 helicase core. acs.org
Here is a summary of some key data points regarding this compound (Dhx9-IN-2):
| Property | Value | Source |
| DHX9 unwinding IC50 | 8 nM | selleckchem.comprobechem.com |
| SPR KD (human DHX9) | 1.3 nM | probechem.combioworld.com |
| EC50 (circBRIP1 induction) | 0.054 μM (54 nM) | medchemexpress.comglpbio.com |
| Selectivity | Selective for DHX9 | selleckchem.comprobechem.com |
| Binding Site | Allosteric | acs.org |
These findings establish Dhx9-IN-2 (this compound) as a valuable tool for investigating the biological functions of DHX9 and highlight its potential as a therapeutic agent for cancers exhibiting dependence on DHX9 activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16ClN3O3S2 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-(3-methyl-2-pyridinyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-11-4-3-5-20-17(11)12-6-16(26-10-12)18(23)21-14-7-13(19)8-15(9-14)22-27(2,24)25/h3-10,22H,1-2H3,(H,21,23) |
InChI Key |
VDGNPEFFHQRGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Dhx9 Function
DHX9 in DNA Replication and Genomic Stability Maintenance.
DHX9 plays a fundamental role in maintaining genomic stability, a function closely linked to its involvement in DNA replication and repair pathways nih.govtandfonline.comnih.gov. Its ability to resolve various aberrant nucleic acid structures that arise during these processes is essential for preventing DNA damage and ensuring accurate genome duplication nih.govoncotarget.comoup.com. DHX9 associates with proteins involved in DNA replication and the DNA damage response, highlighting its integrated role in these crucial cellular functions nih.gov.
Resolution of R-loops and Prevention of Replication Stress.
R-loops, which are three-stranded nucleic acid structures consisting of an RNA-DNA hybrid and a displaced single-stranded DNA loop, can form during transcription and pose a significant threat to genomic stability tandfonline.comresearchgate.net. Their accumulation can lead to collisions between transcription and replication machinery, resulting in stalled replication forks and DNA breaks, thereby inducing replication stress tandfonline.comnih.govaacrjournals.orgmdpi.com. DHX9 is a key helicase involved in the resolution of R-loops by unwinding RNA/DNA hybrids tandfonline.comoup.comaacrjournals.org. This activity is crucial for suppressing R-loop accumulation and preventing associated DNA damage tandfonline.comaacrjournals.orgresearchgate.net. Studies have shown that depletion of DHX9 leads to an increase in R-loops and subsequent replication stress aacrjournals.orgresearchgate.netaacrjournals.org. While DHX9 primarily functions to resolve R-loops, its context-dependent activity means it can also promote R-loop formation in certain situations, such as in cells with defective splicing machinery tandfonline.comresearchgate.netresearchgate.netresearchgate.net. The balance between R-loop formation and resolution is critical for regulating gene transcription without compromising genomic stability, and DHX9 is a key player in maintaining this balance tandfonline.comresearchgate.net. Inhibiting DHX9, for instance with compounds like ATX968 (Dhx9-IN-2), has been shown to increase RNA/DNA secondary structures, including R-loops, leading to DNA damage and replication stress aacrjournals.orgresearchgate.netmedchemexpress.com.
Interaction with DNA Damage Repair Pathways (e.g., BRCA1, ATR, Ku86, WRN).
DHX9 interacts with numerous proteins involved in DNA damage repair pathways, underscoring its importance in maintaining genomic integrity nih.govaacrjournals.orgresearchgate.netoup.combiorxiv.orgresearchgate.net. It forms complexes with key repair proteins such as BRCA1, ATR, Ku86, and WRN nih.govaacrjournals.orgresearchgate.netoup.combiorxiv.orgresearchgate.net. For example, DHX9 interacts with BRCA1 and is required for the recruitment of BRCA1 to sites of DNA damage, particularly in the context of homologous recombination (HR) repair of double-strand breaks (DSBs) oup.comresearchgate.netresearchgate.netbiorxiv.org. This interaction is crucial for promoting DNA end resection, a critical step in HR researchgate.netbiorxiv.org. DHX9 is also phosphorylated by ATR, a key kinase in the DNA damage response, which enhances its interaction with repair proteins like BRCA1 and its association with R-loops under genotoxic stress oup.com. Furthermore, DHX9 interacts with Ku86, a component of the NHEJ pathway, and WRN, a RecQ helicase involved in DNA replication and repair nih.govaacrjournals.orgresearchgate.netresearchgate.net. These interactions suggest that DHX9 functions as part of larger protein complexes involved in resolving complex DNA structures and facilitating repair processes nih.gov. The dependency observed in cancer cells with mutations in DNA repair genes like BRCA1/2 on DHX9 activity, where DHX9 inhibition leads to increased replication stress and cell death, highlights the functional interplay between DHX9 and these repair pathways aacrjournals.orgresearchgate.net.
Association with Replication Origins and Fork Protection.
DHX9 localizes to origins of replication and is necessary for efficient nascent DNA production nih.govnih.govnih.gov. Its suppression has been shown to cause a blockage in DNA replication, indicating a direct role in this process nih.govnih.govnih.gov. DHX9's ability to resolve structures like R-loops and G-quadruplexes that can form at replication forks or origins suggests it helps in promoting efficient replication fork progression and preventing stalling nih.govnih.gov. The interaction of DHX9 with replication-associated proteins like PCNA and Ku86 further supports its involvement in replication nih.gov. While the precise mechanisms are still being elucidated, the presence of DHX9 at replication origins and its capacity to resolve structures that can impede the replication machinery point to a role in replication fork protection and ensuring smooth DNA duplication nih.govnih.govmdpi.com.
Impact on DNA Damage Response and Cell Cycle Progression.
DHX9 plays a significant role in the DNA damage response (DDR) and influences cell cycle progression nih.govnih.govaacrjournals.orgbiorxiv.orgfrontiersin.org. Its involvement in resolving R-loops and interacting with DNA repair proteins like BRCA1 is central to its function in the DDR oup.comresearchgate.netbiorxiv.org. Loss of DHX9 function leads to increased DNA damage and activation of DDR pathways aacrjournals.orgfrontiersin.org. Suppression of DHX9 has been shown to cause a blockage in DNA replication, which in turn activates a p53 stress response, leading to growth arrest and senescence in human diploid fibroblasts nih.govnih.govnih.gov. This indicates that DHX9 is essential for normal cell cycle progression nih.govnih.gov. In cancer cells with compromised DNA repair, such as those with BRCA1/2 loss-of-function mutations, DHX9 inhibition exacerbates replication stress and triggers cell cycle arrest (specifically in S-G2 phase) before the onset of apoptosis aacrjournals.orgresearchgate.net. This highlights a synthetic lethality approach where targeting DHX9 can selectively impact cancer cells with pre-existing DNA repair defects aacrjournals.orgresearchgate.net.
DHX9 in Gene Expression Regulation.
Beyond its roles in DNA replication and genomic stability, DHX9 is a critical regulator of gene expression at multiple levels, including transcription and translation nih.govresearchgate.nettandfonline.comgenecards.org.
DHX9 functions as a transcriptional regulator by interacting with RNA polymerase II and transcription factors tandfonline.comgenecards.orgustc.edu.cn. It can bind to promoter regions of genes and influence transcriptional activation or repression tandfonline.comresearchgate.net. DHX9 also acts as a bridging factor between transcriptional coactivators like CBP/p300 and RNA polymerase II, facilitating the transcription of target genes tandfonline.comustc.edu.cn. Its ability to resolve RNA secondary structures, such as R-loops and G-quadruplexes, that can form during transcription helps in promoting efficient transcription elongation tandfonline.comnih.govresearchgate.net. DHX9 is also involved in post-transcriptional gene regulation, including microRNA biogenesis and processing, where it associates with the DROSHA microprocessor complex nih.gov. It can also influence alternative splicing and plays a role in mRNA translation by unwinding structures in the 5' UTRs of mRNAs that can impede translation initiation tandfonline.comgenecards.orgoup.com. Furthermore, DHX9 is a component of the RNA-induced silencing complex (RISC) and participates in RNA interference tandfonline.comuniprot.org. The multifaceted roles of DHX9 in regulating gene expression underscore its central importance in cellular function.
Data from studies using DHX9 inhibitors like Dhx9-IN-2 (this compound) demonstrate the impact of DHX9 inhibition on cellular processes. While specific data tables directly from the search results are not available for interactive presentation, the findings can be summarized as follows:
Table 1: Effects of DHX9 Inhibition (e.g., by Dhx9-IN-2/ATX968)
| Cellular Process Affected | Observed Effect of DHX9 Inhibition | Supporting Evidence |
| R-loop accumulation | Increased RNA/DNA secondary structures, including R-loops. | aacrjournals.orgresearchgate.netmedchemexpress.com |
| Replication Stress | Increased replication stress. | aacrjournals.orgresearchgate.netmedchemexpress.comaacrjournals.org |
| DNA Damage | Increased DNA damage. | aacrjournals.orgresearchgate.netmedchemexpress.comaacrjournals.org |
| Cell Cycle Progression | S-G2 phase cell cycle arrest (particularly in BRCA1/2 deficient cells). | aacrjournals.orgresearchgate.net |
| Cell Proliferation | Selective inhibition of proliferation (e.g., in MSI-H/dMMR or BRCA1/2 deficient cancer cells). | aacrjournals.orgresearchgate.netmedchemexpress.comresearchgate.netoup.com |
| Tumor Growth (in xenografts) | Robust and durable tumor growth inhibition or regression (in specific cancer models). | aacrjournals.orgresearchgate.netmedchemexpress.comresearchgate.net |
| Gene Expression Regulation | Widespread regulation of gene expression, including effects on splicing. | oup.com |
These findings, often derived from studies using DHX9 inhibitors or genetic knockdown, highlight the crucial roles of DHX9 in maintaining genomic stability and regulating cellular processes. The observed sensitivity of certain cancer cell types to DHX9 inhibition suggests that targeting DHX9 with compounds like Dhx9-IN-2 holds promise as a therapeutic strategy, particularly in contexts where the tumor cells have existing vulnerabilities in DNA repair or replication stress response pathways.
Transcriptional Regulation
DHX9 plays a significant role in the regulation of gene transcription. It can act as a transcriptional coactivator, influencing the recruitment and activity of RNA polymerase II (Pol II) and interacting with various transcription factors and coactivators. uniprot.orgmedchemexpress.comresearchgate.netpatsnap.comoup.com DHX9's helicase activity is often required for its transcriptional functions. researchgate.net Inhibition of DHX9 can impact the expression of numerous genes. researchgate.netoup.com
DHX9 interacts directly with RNA polymerase II and serves as a bridging factor between Pol II and various transcription factors and cofactors, such as BRCA1, CREBBP (CBP), RELA (NF-κB p65), and SMN1. uniprot.orgmedchemexpress.comresearchgate.netpatsnap.com For instance, DHX9 facilitates the recruitment of Pol II to promoter regions through its interaction with coactivators like CBP/p300, stimulating CREB-dependent transcriptional activation. medchemexpress.comresearchgate.net It also interacts with the NF-κB p65 subunit, enhancing NF-κB-mediated transcription. medchemexpress.compatsnap.comoup.com The interaction between DHX9 and Pol II can be mediated by RNA. asm.org Inhibiting DHX9 can reduce the recruitment of transcription factors like the Androgen Receptor (AR) to target gene promoters, negatively affecting gene expression. oup.com
DHX9 is involved in the innate immune response and can modulate the transcription of interferon (IFN)-stimulated genes (ISGs). researchgate.netgenecards.org While some studies suggest a role in enhancing the interferon response, potentially by sensing dsRNA, DHX9 can also be exploited by viruses to promote their replication. researchgate.netgenecards.org Its transcription-activating function, potentially acting through cAMP response elements (CREs), can influence the expression of ISGs. researchgate.net
Translational Control
Beyond transcription, DHX9 also participates in the regulation of mRNA translation. glpbio.comnih.govaacrjournals.org It can influence translational efficiency, particularly by binding to and unwinding secondary structures like RNA G-quadruplexes (rG4s) found in the 5' untranslated regions (UTRs) of mRNA, which can otherwise impede translation initiation. medchemexpress.com DHX9 can also positively regulate the translation of specific mRNAs through binding to post-transcriptional control elements (PCEs). patsnap.comasm.org Studies on viral replication have also highlighted DHX9's role in optimal viral genomic RNA translation. nih.govaaronchem.com Loss of DHX9 can lead to translational repression of reporters containing inverted-repeat Alu elements. nih.govresearchgate.net
RNA Processing and Transport
DHX9 is a key player in various RNA processing events and RNA transport. nih.govaacrjournals.orgpatsnap.com Its helicase activity is crucial for resolving complex RNA structures that can interfere with these processes. glpbio.comnih.gov
DHX9 is involved in the biogenesis and processing of microRNAs (miRNAs). aacrjournals.orgmedchemexpress.compatsnap.com It associates with primary miRNA transcripts (pri-miRNAs) and interacts with components of the Microprocessor complex, such as DROSHA and DDX5 (p68). iucr.orgmedchemexpress.comnih.govfrontiersin.org DHX9's interaction with proteins like BRCA1 also promotes the maturation of pri-miRNAs. iucr.orgmedchemexpress.comnih.govfrontiersin.org Depletion of DHX9 can attenuate the processing of certain pri-miRNAs. nih.govfrontiersin.org
DHX9 plays a role in the regulation of alternative splicing. nih.govuniprot.orgpatsnap.com It can promote pre-mRNA alternative splicing activities for a subset of genes, often in cooperation with other proteins like NUP98. patsnap.com DHX9 has been shown to impact splicing decisions by modulating the recruitment of spliceosomal components, such as the U2 small nuclear ribonucleoprotein (snRNP), onto the pre-mRNA. uniprot.orgresearchgate.net For example, DHX9 binding can promote the recruitment of U2 snRNP and associated factors like SF3B1 and SF3A2 to splice sites. researchgate.net Inhibition of DHX9 can impair the inclusion of alternative exons and affect the recruitment of splicing factors and snRNAs like U2 snRNA to pre-mRNA. researchgate.net DHX9 also helps resolve RNA secondary structures that might conceal splice sites, thereby influencing splicing outcomes.
Bidirectional Regulation of RNA Editing (A-to-I editing) by ADARs.
Adenosine-to-inosine (A-to-I) RNA editing is a crucial post-transcriptional modification catalyzed by adenosine (B11128) deaminases acting on RNA (ADARs). This process involves the deamination of adenosine (A) to inosine (B1671953) (I) within double-stranded RNA structures. Inosine is subsequently read as guanosine (B1672433) by the cellular machinery, potentially altering codons, splice sites, or RNA structure.
DHX9 has been identified as a regulator of A-to-I RNA editing through its interaction with ADAR proteins, specifically ADAR1 and ADAR2, within the nucleus. Studies have shown that DHX9 can exert a bidirectional regulatory effect on A-to-I editing, meaning it can either promote or repress editing depending on the specific ADAR isoform and the RNA substrate involved. This bidirectional regulation is, at least in part, dependent on the helicase activity of DHX9, suggesting that its ability to remodel RNA structures is critical for modulating ADAR access or activity at editing sites. The precise mechanisms by which DHX9 differentially affects ADAR1- and ADAR2-specific editing sites are still under investigation but are thought to involve the distinct structural signatures of the RNA substrates and the ability of DHX9 to remodel these structures.
DHX9 as a Regulator of Innate Immunity.
DHX9 plays a significant role in the host innate immune response, particularly in sensing viral nucleic acids and activating downstream signaling pathways. nih.gov While primarily a nuclear protein, DHX9 can translocate to the cytoplasm, allowing it to participate in cytoplasmic innate immune sensing. nih.gov
DHX9 functions as a pattern recognition receptor capable of binding and unwinding viral double-stranded RNA (dsRNA) and double-stranded DNA (dsDNA). nih.gov This sensing function is crucial for initiating antiviral responses. DHX9 has been shown to act as a cytosolic DNA sensor in certain immune cells, such as plasmacytoid dendritic cells (pDCs), where it interacts with MyD88 to induce cytokine responses. nih.gov It can also interact with viral RNA in myeloid DCs, signaling through proteins like mitochondrial antiviral-signaling protein (MAVS) to activate antiviral responses. nih.gov While DHX9's role in cytoplasmic sensing is established in certain cell types, its contribution to sensing during DNA virus infection in other permissive cells, such as fibroblasts and epithelial cells, appears to be independent of its canonical cytosolic DNA-sensing domain and relies more on its nuclear functions as a transcriptional coactivator.
Upon sensing viral nucleic acids or through other signaling cascades, DHX9 contributes to the activation of key downstream innate immune pathways, including the NF-κB and type I interferon (IFN) pathways. DHX9 can directly interact with components of the NF-κB complex, such as the p65 subunit, and enhance NF-κB-mediated transcriptional activation. It functions as a transcriptional coactivator, facilitating the recruitment of RNA polymerase II to the promoters of NF-κB-dependent genes, including those encoding antiviral cytokines and interferon-stimulated genes (ISGs).
Preclinical Research on Dhx9 in 2 in Disease Models
Investigating DHX9-IN-2 in Oncological Contexts.medchemexpress.comfirstwordpharma.comnih.govaacrjournals.orgresearchgate.netoup.comresearchgate.netoncotarget.com
Preclinical data supports the continued evaluation of DHX9-IN-2 (also referred to as ATX-559 and ATX968 in some contexts) as a potent, selective, and orally bioavailable small-molecule inhibitor of DHX9 in cancer models exhibiting genomic instability and elevated replication stress. medchemexpress.comfirstwordpharma.comaacrjournals.orgresearchgate.netresearchgate.net
Efficacy of DHX9-IN-2 in Microsatellite Instable (MSI-H) and Deficient Mismatch Repair (dMMR) Cancers.medchemexpress.comfirstwordpharma.comaacrjournals.orgresearchgate.netoup.comresearchgate.net
DHX9 has been identified as selectively essential for the proliferation of MSI-H colorectal cancer. aacrjournals.org Tumors with underlying mutations in the mismatch repair (MMR) pathway, such as MSI-H cancers, appear to be vulnerable to increased replication stress induced by DHX9 inhibition. aacrjournals.orgaccenttx.com Chemical inhibition of DHX9 enzymatic activity with DHX9-IN-2 has shown selective effects on cell proliferation similar to those observed with genetic knockdown of DHX9 in MSI-H/dMMR cancer cells. aacrjournals.orgaacrjournals.orgnih.gov
Colorectal Cancer Models.medchemexpress.comfirstwordpharma.comresearchgate.netoup.com
DHX9-IN-2 has demonstrated robust and durable tumor growth inhibition or regression in mouse xenograft studies using MSI-H/dMMR colorectal cancer cell lines. medchemexpress.comnih.gov Studies have shown that DHX9 depletion or chemical inhibition triggers an accumulation of R-loops and markers of replication stress and DNA damage in sensitive tumor cells, including colorectal cancer cell lines. researchgate.net DHX9 inhibition has been shown to lead to replication stress and DNA damage in multiple colorectal cancer cells. medchemexpress.com Furthermore, DHX9-IN-2 exhibited antiproliferative activity in MSI-H/dMMR colorectal cancer cell lines. medchemexpress.com In xenograft models, DHX9-IN-2 conferred significant and durable tumor regression in mice implanted with human MSI-H/dMMR colorectal cancer LS411N xenografts. medchemexpress.com
Table 1: Effect of DHX9-IN-2 on MSI-H/dMMR Colorectal Cancer Cells
| Model Type | Observation | Reference |
| In vitro (multiple cell lines) | Selective inhibition of proliferation | medchemexpress.com |
| In vitro (multiple cell lines) | Leads to replication stress and DNA damage | medchemexpress.com |
| In vivo (LS411N xenografts) | Significant and durable tumor regression | medchemexpress.com |
Ovarian and Breast Cancer Models (e.g., BRCA1/2-altered).researchgate.netoncotarget.com
Selective dependence on DHX9 has been observed in both ovarian and breast cancer cell lines exhibiting Loss-of-Function (LOF) mutations in the DNA damage repair genes BRCA1 and/or BRCA2. aacrjournals.orgresearchgate.netresearchgate.net Preclinical studies in ovarian and breast cancer models indicate that patients with BRCA1 and/or BRCA2 LOF mutations may benefit from DHX9 inhibitor treatment. researchgate.netresearchgate.net DHX9 inhibition leads to increased RNA/DNA secondary structures, such as R-loops and G-quadruplexes, resulting in subsequent DNA damage and increased replication stress. aacrjournals.orgresearchgate.netresearchgate.net Cancer cell lines with BRCA LOF appear unable to resolve this replication stress, leading to S-G2 phase cell cycle arrest and ultimately apoptosis. aacrjournals.orgresearchgate.netresearchgate.net An orally bioavailable DHX9 inhibitor has been tested in vivo in human xenografts representing triple negative breast cancer and high-grade serous ovarian cancer with BRCA1 and/or BRCA2 LOF. aacrjournals.orgresearchgate.net Robust and significant tumor growth inhibition, including tumor regression, was observed in multiple BRCA LOF models, with minimal tumor growth inhibition seen in BRCA1 and BRCA2 wild-type models. aacrjournals.orgresearchgate.netresearchgate.net
Table 2: Effect of DHX9 Inhibition in BRCA1/2-altered Ovarian and Breast Cancer Models
| Model Type | Genetic Alteration | Observation | Reference |
| In vitro (Ovarian and Breast cell lines) | BRCA1 and/or BRCA2 LOF | Selective dependence on DHX9 | aacrjournals.orgresearchgate.netresearchgate.net |
| In vitro (Ovarian and Breast cell lines) | BRCA1 and/or BRCA2 LOF | Increased R-loops and G-quadruplexes, DNA damage, replication stress | aacrjournals.orgresearchgate.netresearchgate.net |
| In vitro (Ovarian and Breast cell lines) | BRCA1 and/or BRCA2 LOF | S-G2 cell cycle arrest, apoptosis | aacrjournals.orgresearchgate.netresearchgate.net |
| In vivo (Xenografts) | BRCA1 and/or BRCA2 LOF | Robust and significant tumor growth inhibition/regression | aacrjournals.orgresearchgate.netresearchgate.net |
| In vivo (Xenografts) | BRCA1 and BRCA2 wild type | Minimal tumor growth inhibition | aacrjournals.orgresearchgate.netresearchgate.net |
Other Cancer Types (Lung, Gastric, Endometrial, Prostate).nih.govoncotarget.com
DHX9 is overexpressed in several cancer types, including lung, gastric, endometrial, and prostate cancers. aacrjournals.orgaacrjournals.orge-century.usnih.govnih.govoncotarget.com Studies have explored the activity of DHX9 inhibitors in cell lines from these cancer types. firstwordpharma.com DHX9 dependency has been observed in MSI-H endometrial cancer cells. aacrjournals.org While DHX9 has been implicated in the progression of lung cancer and prostate cancer, its role can be complex and potentially context-dependent, sometimes acting as an oncogene and other times as a tumor suppressor depending on the cellular environment and interacting partners. tandfonline.come-century.usnih.govoncotarget.comresearchgate.netresearchgate.net Preclinical data on DHX9-IN-2 specifically in gastric, endometrial (beyond MSI-H), and prostate cancer models, while mentioned as areas of investigation, are not detailed extensively in the provided results. firstwordpharma.comaccenttx.com DHX9 depletion has been shown to induce an antitumor immune response and lead to DNA replication stress and DNA damage in small cell lung cancer cells, suggesting a potential therapeutic avenue in this context. targetedonc.com
Mechanism of Action of DHX9 Inhibition by DHX9-IN-2 in Cancer.medchemexpress.comfirstwordpharma.comaacrjournals.orgoup.com
The mechanism of action of DHX9 inhibition by compounds like DHX9-IN-2 primarily revolves around the disruption of DHX9's helicase activity and its crucial role in resolving aberrant nucleic acid structures. aacrjournals.orgaacrjournals.orgmedchemexpress.comaacrjournals.orgresearchgate.net
Induction of RNA/DNA Secondary Structures (R-loops, G-quadruplexes, circRNA).medchemexpress.comresearchgate.netoup.com
DHX9 unwinds and resolves RNA/DNA secondary structures, including R-loops, circRNA, and G-quadruplexes. aacrjournals.orgaacrjournals.orgaccenttx.comresearchgate.net These structures have been implicated in dysregulated gene expression, induction of replication stress, and disruption of genomic stability. aacrjournals.orgaacrjournals.org Inhibition or depletion of DHX9 leads to an increase in these RNA/DNA secondary structures, particularly R-loops and G-quadruplexes. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net This accumulation of unresolved secondary structures causes transcriptional conflicts and replication stress, leading to DNA damage. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net Cancer cells with pre-existing genomic instability or replication stress, such as MSI-H/dMMR or BRCA1/2-altered cells, are particularly vulnerable to this amplified stress, which can result in cell-cycle arrest and apoptosis. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net Chemical inhibition of DHX9 enzymatic activity by DHX9-IN-2 phenocopies the effects of DHX9 knockdown, leading to increased nuclear R-loop levels and nuclear G-quadruplexes in sensitive cells. aacrjournals.orgmedchemexpress.com
Accumulation of Replication Stress and DNA Damage.
Inhibition or depletion of DHX9 has been shown to lead to the accumulation of RNA/DNA secondary structures, specifically R-loops (DNA/RNA hybrids), which are implicated in genomic instability. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov The inability to resolve these structures due to reduced DHX9 activity results in increased replication stress and subsequent DNA damage. medchemexpress.comaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netnih.govx-mol.comnih.govtargetedonc.comnih.gov This effect appears to be particularly pronounced in cancer cells with existing deficiencies in DNA repair pathways, such as those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) or loss-of-function mutations in BRCA1/BRCA2. medchemexpress.comaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net These cells exhibit a heightened sensitivity to the additional DNA damage and replication stress induced by DHX9 inhibition. aacrjournals.orgaacrjournals.org
Studies using DHX9-IN-2 (this compound) have demonstrated that treatment leads to replication stress and DNA damage in multiple colorectal cancer cell lines. medchemexpress.com This is consistent with the observed accumulation of unresolved nuclear R-loops in MSI-H/dMMR cells upon treatment. medchemexpress.com The increased frequency of collisions between transcription and replication complexes, a consequence of persistent R-loops, contributes to DNA strand breaks during the S phase of the cell cycle, ultimately causing replication stress and DNA damage. aacrjournals.org
Cell Cycle Arrest and Apoptosis.
The accumulation of replication stress and DNA damage following DHX9 inhibition triggers cellular checkpoints that can lead to cell cycle arrest and the induction of apoptosis in cancer cells. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netnih.govnih.gov Cancer cell lines, particularly those with compromised DNA repair mechanisms like MSI-H/dMMR or BRCA1/2 loss-of-function, display selective sensitivity to DHX9 inhibition, undergoing S-G2 phase cell cycle arrest and subsequently initiating apoptosis. aacrjournals.orgaacrjournals.orgresearchgate.net
Research with DHX9-IN-2 (this compound) indicates that this inhibitor elicits selective antiproliferative activity in MSI-H/dMMR colorectal cancer cell lines. medchemexpress.comaacrjournals.orgaacrjournals.org The induction of replication stress and DNA damage by DHX9-IN-2 is directly linked to the observed cell cycle arrest and the onset of apoptosis in these sensitive cancer cells. aacrjournals.orgaacrjournals.orgresearchgate.net While DHX9 suppression can also affect non-transformed cells, the outcome may differ, with some studies reporting senescence rather than apoptosis in normal diploid fibroblasts. nih.gov
Induction of Tumor-Intrinsic Interferon Response.
Targeting DHX9 has been found to trigger a tumor-intrinsic interferon response, a phenomenon sometimes referred to as "viral mimicry." nih.govx-mol.comnih.govtargetedonc.comnih.govaacrjournals.org DHX9 acts as a repressor of double-stranded RNA (dsRNA) accumulation in cancer cells. nih.govnih.govtargetedonc.comaacrjournals.org Depletion or inhibition of DHX9 leads to the accumulation of cytoplasmic dsRNA, often derived from endogenous retroviral elements. nih.govnih.govtargetedonc.comaacrjournals.org This accumulation of dsRNA is sensed by the cell's innate immune pathways, triggering the production of type I interferons and other antiviral cytokines, thereby activating tumor-intrinsic innate immunity. nih.govx-mol.comnih.govtargetedonc.comnih.govaacrjournals.org
This induction of an innate immune response within the tumor microenvironment can enhance the tumor's immunogenicity and improve responsiveness to immunotherapy, such as immune-checkpoint blockade. nih.govx-mol.comtargetedonc.comnih.govaacrjournals.org While specific studies detailing DHX9-IN-2's direct effect on interferon response were not extensively found, the mechanism described through DHX9 inhibition supports the potential for DHX9-IN-2 to induce this anti-tumor immune response.
DHX9 as an Oncogene or Tumor Suppressor: Context-Dependent Roles.
The role of DHX9 in cancer is complex and appears to be context-dependent, functioning as either an oncogene or a tumor suppressor depending on the cancer type and the cellular environment. oncotarget.comnih.govtandfonline.comnih.gove-century.usnih.gov This dual nature is attributed to its diverse functions in regulating gene expression and maintaining genomic stability, as well as its numerous interactions with various binding partners. nih.gove-century.usnih.gov
In some cancers, DHX9 is overexpressed and promotes tumor progression by interacting with proteins like EGFR and NF-κB. oncotarget.come-century.us It can enhance the expression of oncogenic circular RNAs and suppress tumor-suppressive circular RNAs, contributing to increased invasion, migration, and metastasis. tandfonline.comnih.gov Conversely, in other contexts, DHX9 exhibits tumor-suppressive properties. oncotarget.comnih.gove-century.usnih.gov It can activate the transcription of tumor suppressors like p16INK4A and cooperate with BRCA1 in activating its target genes, which are involved in maintaining genomic stability. oncotarget.comnih.gove-century.us Its role in resolving aberrant nucleic acid structures and aiding DNA replication fidelity also supports a function in preventing genomic instability. oncotarget.com The specific cellular context, including the availability and activity of its interacting partners, appears to dictate whether DHX9 acts as a pro- or anti-tumorigenic factor. nih.gove-century.usnih.gov
Influence on Epithelial-Mesenchymal Transition (EMT).
In some cancer types, DHX9 has been reported to promote EMT, leading to increased cell migration and invasion. tandfonline.comfrontiersin.orgresearchgate.net This can involve modulating the expression of EMT markers, such as decreasing epithelial markers like E-cadherin and increasing mesenchymal markers like vimentin (B1176767) and snail. nih.govresearchgate.net In contrast, studies in other cancer types, such as lung adenocarcinoma, suggest that DHX9 can inhibit EMT, potentially by regulating pathways like STAT3 signaling. nih.govtandfonline.come-century.us The intricate mechanisms by which DHX9 influences EMT are still being investigated and likely involve its interactions with various signaling pathways and its role in regulating RNA molecules, including circular RNAs. nih.govtandfonline.com
Research on DHX9-IN-2 in Viral Infection Models.
Research on DHX9's role extends beyond cancer to include viral infections, as viruses often hijack host cellular machinery, including helicases, for their replication. nih.gov While studies specifically on DHX9-IN-2 in viral models are limited in the provided information, understanding DHX9's involvement provides context for potential therapeutic applications of its inhibitors.
Modulation of Viral Replication.
DHX9 plays a complex and sometimes contradictory role in viral replication, acting as either a pro-viral or antiviral factor depending on the specific virus. tandfonline.comfrontiersin.orgresearchgate.netasm.org Its ability to unwind various nucleic acid structures is central to its involvement in viral life cycles. nih.govasm.org
For some viruses, such as Hepatitis B virus (HBV), DHX9 appears to facilitate viral replication. tandfonline.comfrontiersin.org Studies indicate that DHX9 expression levels can be increased in HBV-replicating cells and may be responsible for viral DNA replication. frontiersin.org DHX9's interaction with viral components and host factors can contribute to enhancing viral processes. tandfonline.comfrontiersin.org
Conversely, DHX9 has demonstrated antiviral functions against other viruses, including Myxoma virus (MYXV) and certain alphaviruses like Chikungunya and Sindbis. tandfonline.comresearchgate.netasm.org In these cases, DHX9 can attenuate viral replication, and its recruitment to viral replication complexes can negatively impact viral RNA synthesis. tandfonline.comresearchgate.netasm.org DHX9 can also contribute to the host's antiviral immune response by sensing viral nucleic acids and inducing the transcription of antiviral cytokines. tandfonline.comtandfonline.com The precise mechanisms underlying DHX9's dual role in viral infections are an active area of research.
Interaction with Host Restriction Factors (e.g., APOBEC3B)
DHX9 has been shown to interact with host restriction factors, such as APOBEC3B (A3B). Research indicates that DHX9 can interact with APOBEC3B and attenuate its anti-HBV (Hepatitis B virus) effect. This interaction was determined through methods such as coimmunoprecipitation and mass spectrometry to identify A3B-interacting proteins in the presence of HBV. Although DHX9 did not significantly affect the in vitro deaminase activity of A3B or the viral DNA editing by A3B in cells supporting HBV infection, it was found to inhibit the binding of A3B with pregenomic RNA (pgRNA). This suggests that DHX9 can interact with A3B and reduce the efficacy of A3B's antiviral function against HBV. The suppression of A3B's anti-HBV effect by DHX9 was dependent on their interaction.
Impact on Antiviral Immune Responses
DHX9 has also been implicated in antiviral immune responses. While often described as a proviral factor that enhances the production or infectivity of various viruses, DHX9 may also possess antiviral properties. Some antiviral aspects of DHX9 are linked to its role in the antiviral innate immune response, where it can act as a sensor for double-stranded RNA (dsRNA), thereby enhancing the interferon (IFN) response to viral infection. Depleting DHX9 has been shown to induce the formation of dsRNA, provoking an antitumor immune response. Eliminating DHX9 also led to the accumulation of RNA-DNA hybrids (R-loops), contributing to an antiviral immune response. DHX9 depletion induced the upregulation of gene-expression pathways associated with immune and inflammatory responses and cytokine activity, leading to increased expression of interferon-stimulated genes (ISGs). This indicates the activation of an antiviral transcription program in response to DHX9 depletion. DHX9 has been identified as a crucial repressor of tumor-intrinsic innate immunity.
DHX9 Inhibition in Neurodevelopmental Disorders (Contextual DHX9 Research)
Research into DHX9 has revealed a connection between pathogenic variations in the DHX9 gene and neurodevelopmental disorders (NDDs). This provides a contextual basis for exploring the potential implications of DHX9 inhibition in these conditions, although research specifically on Dhx9-IN-2 in this context is not detailed in the provided search results. DHX9 is a nuclear RNA helicase critical for R-loop regulation and DNA damage repair. Pathogenic DHX9 variation is suggested to underlie a broad neurological disease spectrum, including NDDs.
Impact of DHX9 Variants on Cellular Localization and Helicase Activity
Studies on pathogenic DHX9 variants associated with NDDs have investigated their impact on cellular localization and helicase activity. While wild-type DHX9 is typically restricted to the nucleus, certain missense variants, particularly those affecting the nuclear localization signal (NLS), can lead to abnormal accumulation of DHX9 in the cytoplasm. Charcot-Marie-Tooth disease-associated missense variants have been observed to cause aberrant nucleolar DHX9 accumulation, potentially indicating a gain-of-function mechanism related to cellular stress. Furthermore, some NDD-associated DHX9 variants, such as p.Gly411Glu and p.Arg761Gln, have been shown to alter DHX9 ATPase activity, which is essential for its helicase function. Cellular studies have demonstrated that pathogenic DHX9 variants can modify the subcellular localization of the expressed protein and, in some cases, alter helicase ATPase activity.
Consequences for R-loop Levels and DNA Damage
Pathogenic DHX9 variants also have consequences for R-loop levels and DNA damage. DHX9 is essential for genome stability by resolving aberrant R-loops. The severe NDD-associated DHX9 variant p.Arg141Gln did not affect DHX9 localization but instead increased R-loop levels and double-stranded DNA breaks. Cellular studies have demonstrated that pathogenic DHX9 variants can increase genome instability. Depletion of DHX9 has been shown to suppress the accumulation of R-loops, and its loss leads to DNA replication stress and DNA damage. Preventing SUMOylation at lysine (B10760008) 120 of DHX9, which is crucial for its function, leads to R-loop dysregulation and increased DNA damage.
Methodological Approaches in Dhx9 in 2 and Dhx9 Research
Biochemical Assay Development for DHX9 Activity
To identify and characterize modulators of DHX9, a suite of biochemical assays has been developed. These assays are designed for high-throughput screening and detailed mechanistic studies, focusing on the core enzymatic functions of the helicase. researchgate.net
The helicase activity of DHX9 is powered by the hydrolysis of ATP. Consequently, ATP hydrolysis assays are a primary method for assessing DHX9's enzymatic function and the effect of potential inhibitors. These assays typically measure the conversion of ATP to ADP. A commonly used method is the ADP-Glo™ kinase assay, a luminescence-based system that quantifies the amount of ADP produced in the helicase reaction. aacrjournals.org The signal generated is directly proportional to the DHX9 ATPase activity. aacrjournals.org This assay format is well-suited for high-throughput screening of compound libraries to identify inhibitors of DHX9's ATPase function. aacrjournals.orgnih.gov For instance, the characterization of DHX9 inhibitors often involves determining their concentration-response in ATPase assays to establish their potency.
| Assay Component | Description |
| Enzyme | Purified recombinant DHX9 |
| Substrate | ATP and a nucleic acid substrate (e.g., dsRNA) to stimulate activity |
| Detection Reagent | ADP-Glo™ system, which converts ADP to a luminescent signal |
| Readout | Luminescence, proportional to ADP production |
This table provides a general overview of the components of a typical DHX9 ATP hydrolysis assay.
To directly measure the canonical function of DHX9—the unwinding of double-stranded nucleic acids—oligonucleotide unwinding assays are employed. These assays utilize a labeled double-stranded RNA (dsRNA) or DNA substrate. researchgate.netaccenttx.com In one common format, the substrate is designed so that its fluorescence is quenched when in a double-stranded conformation. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence. nih.gov This method allows for the real-time monitoring of helicase activity and is instrumental in determining the inhibitory potential of compounds on the unwinding function of DHX9. For example, the inhibitor DHX9-IN-2 (also known as ATX968) was shown to be a full inhibitor of DHX9's unwinding activity, with a reported IC50 of 21.4 μM in an unwinding assay. nih.govresearchgate.net
| Assay Principle | Substrate Example | Detection Method |
| Measurement of strand separation | Fluorescently labeled dsRNA oligonucleotide | Fluorescence increase upon unwinding |
| Displacement of a radiolabeled strand | 32P-labeled oligonucleotide annealed to a longer strand | Polyacrylamide gel electrophoresis and autoradiography |
This table outlines the principles behind different types of oligonucleotide unwinding assays used in DHX9 research.
Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to quantitatively measure the binding affinity between a compound and its protein target in real-time. In the context of DHX9 research, SPR is used to confirm that inhibitors identified in enzymatic assays directly bind to the DHX9 protein and to determine the kinetics of this interaction. researchgate.net The experiment involves immobilizing purified DHX9 protein on a sensor chip and flowing the compound of interest over the surface. The binding of the compound to DHX9 causes a change in the refractive index at the sensor surface, which is detected as a response signal. By analyzing the response at different compound concentrations, the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), can be calculated. For DHX9-IN-2 (this compound), SPR analysis confirmed its direct binding to DHX9 with a high affinity, showing a KD of 1.3 ± 0.3 nmol/L. accenttx.com
| Parameter | Description |
| KD (Equilibrium Dissociation Constant) | A measure of the affinity of the compound for the target protein. A lower KD indicates a higher binding affinity. |
| kon (Association Rate Constant) | The rate at which the compound binds to the target protein. |
| koff (Dissociation Rate Constant) | The rate at which the compound dissociates from the target protein. |
This interactive table defines the key kinetic parameters obtained from SPR analysis.
Cellular and Molecular Biology Techniques
To understand the function of DHX9 within a cellular context and to validate the effects of its inhibition, a range of cellular and molecular biology techniques are utilized.
Genetic manipulation techniques are fundamental to studying the cellular roles of DHX9 by reducing or eliminating its expression.
siRNA and shRNA: Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are widely used to achieve transient or stable knockdown of DHX9 expression, respectively. researchgate.netaacrjournals.org Transfection of cells with siRNAs targeting DHX9 mRNA leads to its degradation, resulting in a significant reduction in DHX9 protein levels. nih.gov This approach has been instrumental in demonstrating the essential role of DHX9 in the proliferation of certain cancer cells. aacrjournals.org For example, siRNA-mediated knockdown of DHX9 in microsatellite instable-high (MSI-H) colorectal cancer cells leads to increased replication stress, cell-cycle arrest, and apoptosis. aacrjournals.org
CRISPR/Cas9: The CRISPR/Cas9 system allows for the complete knockout of the DHX9 gene, providing a powerful tool to study the consequences of a total loss of DHX9 function. Studies using CRISPR-mediated knockout of DHX9 have confirmed its role in suppressing the accumulation of cytoplasmic double-stranded RNA (dsRNA).
Immunofluorescence and Western blotting are indispensable techniques for visualizing the subcellular localization of DHX9 and quantifying its expression levels, as well as assessing the downstream consequences of its inhibition.
Immunofluorescence: This technique uses fluorescently labeled antibodies to detect the location of DHX9 protein within cells. Immunofluorescence studies have shown that DHX9 is predominantly a nuclear protein, often localizing to nucleoli. This method is also crucial for observing the cellular phenotypes associated with DHX9 inhibition. For instance, treatment of cancer cells with DHX9-IN-2 (this compound) or knockdown of DHX9 using siRNA leads to an accumulation of nuclear R-loops and markers of DNA damage, such as γH2AX, which can be visualized and quantified by immunofluorescence.
Western Blot Analysis: Western blotting is used to separate proteins by size and detect specific proteins using antibodies. This technique is routinely used to confirm the successful knockdown or knockout of DHX9 following genetic manipulation. nih.gov Furthermore, it is a key method for analyzing the downstream effects of DHX9 inhibition on cellular signaling pathways. For example, Western blot analysis has demonstrated that treatment with DHX9-IN-2 (this compound) increases the levels of markers for replication stress and DNA damage, such as phosphorylated-RPA32 and γH2AX, in sensitive cancer cells. researchgate.net This provides biochemical evidence that the effects of the chemical inhibitor phenocopy those observed with genetic knockdown of DHX9.
| Technique | Application in DHX9/DHX9-IN-2 Research |
| Immunofluorescence | - Determining the subcellular localization of DHX9. - Visualizing the accumulation of R-loops and G-quadruplexes upon DHX9 inhibition. - Detecting DNA damage foci (e.g., γH2AX) after treatment with DHX9-IN-2. |
| Western Blot | - Confirming knockdown or knockout of DHX9 protein expression. nih.gov - Quantifying changes in the levels of downstream signaling proteins (e.g., phosphorylated RPA32, cleaved caspase 3) following DHX9 inhibition. researchgate.net |
This data table summarizes the primary applications of immunofluorescence and Western blotting in the study of DHX9 and its inhibitor, DHX9-IN-2.
RNA Sequencing and Gene Expression Profiling
RNA sequencing (RNA-seq) has been a pivotal tool in elucidating the global transcriptional consequences of DHX9 inhibition. Transcriptomic analyses following the knockdown or depletion of DHX9 have revealed widespread changes in gene expression across various cancer cell lines.
In prostate cancer cells, for instance, silencing DHX9 expression resulted in extensive transcriptional alterations, with 1248 genes being differentially expressed. nih.gov Similarly, in Ewing sarcoma cells, siRNA-mediated knockdown of DHX9 led to the regulation of 648 genes at the expression level, with 58% being downregulated and 42% upregulated. oup.com These studies underscore the integral role of DHX9 in maintaining the transcriptional landscape of cancer cells.
The inhibition of DHX9, either through genetic methods like RNA interference (RNAi) or with small-molecule inhibitors such as this compound (DHX9-IN-2), has been shown to induce significant cellular responses. nih.gov Specifically, DHX9 inhibition leads to an increase in RNA/DNA secondary structures, heightened replication stress, and subsequent cell-cycle arrest and apoptosis, particularly in cancer cells with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) status. nih.govaacrjournals.org This selective dependency makes DHX9 an attractive therapeutic target. nih.govaacrjournals.org
Furthermore, transcriptomic profiling helps identify specific cellular pathways affected by DHX9 inhibition. For example, a significant portion of the genes regulated by DHX9 in prostate cancer cells are known targets of the Androgen Receptor (AR), uncovering a functional link between DHX9 and AR signaling. nih.gov The data also show that loss of DHX9 can lead to RNA processing defects, particularly for transcripts containing embedded Alu retrotransposable elements. refine.bio
Below is a table summarizing the findings from RNA sequencing studies upon DHX9 modulation.
| Cell Line/Model | DHX9 Modulation | Key Transcriptomic Changes | Associated Phenotype | Reference |
|---|---|---|---|---|
| Prostate Cancer (LNCaP) | siRNA knockdown | 1248 differentially expressed genes; overlap with Androgen Receptor (AR) targets | Reduced androgen-induced cell proliferation and migration | nih.gov |
| Ewing Sarcoma (TC-71) | siRNA knockdown | 648 differentially expressed genes (58% downregulated, 42% upregulated) | Impact on tumorigenic phenotype and splicing regulation | oup.com |
| Colorectal Cancer (MSI-H/dMMR) | siRNA knockdown / this compound (DHX9-IN-2) inhibition | Increased expression of markers for replication stress and DNA damage | Cell-cycle arrest and apoptosis | nih.gov |
| Human Embryonic Kidney (HEK293) | siRNA knockdown | Defects in processing of transcripts with embedded Alu elements | Accumulation of double-stranded RNA | refine.bio |
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions within the cell's natural chromatin context. In DHX9 research, ChIP assays have been instrumental in mapping the genomic locations where DHX9 is engaged, providing insights into its roles in transcription and genome maintenance.
DHX9 is known to associate with chromatin and modulate gene expression. nih.gov Studies have utilized ChIP to demonstrate the physical presence of DHX9 at specific gene loci. For example, one study confirmed the enrichment of DHX9 at the polyA/termination site of the β-actin gene, particularly under conditions where the splicing factor SFPQ was absent. nih.gov This finding suggests a role for DHX9 in transcription termination and RNA processing events that are coordinated with transcription.
The application of ChIP has also been crucial in understanding the interplay between DHX9 and other key cellular players, such as RNA Polymerase II (Pol II). nih.gov By performing ChIP with antibodies specific to different phosphorylated forms of Pol II, researchers can dissect the association of DHX9 with the transcription machinery during different phases of the transcription cycle (initiation, elongation, and termination). researchgate.net
The results from ChIP assays, often coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), provide a detailed map of DHX9's genomic binding sites and how these might be altered by cellular conditions or the presence of inhibitors like DHX9-IN-2.
Electrophoretic Mobility Shift Assays (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study protein-nucleic acid interactions. This method is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid probe.
In the context of DHX9 research, EMSA is valuable for characterizing the direct binding of the DHX9 helicase to various DNA and RNA substrates. DHX9 is known to bind and unwind a variety of nucleic acid structures, including double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), and RNA/DNA hybrids. nih.gov EMSA can be employed to determine the binding affinity and specificity of DHX9 for these different substrates.
While specific studies detailing the use of EMSA with DHX9-IN-2 are not prevalent in the provided search results, this technique is fundamental for characterizing the mechanism of action of such inhibitors. For example, an EMSA could be designed to assess whether DHX9-IN-2 directly blocks the binding of DHX9 to its nucleic acid substrate or if it inhibits a subsequent step, such as conformational changes required for helicase activity. By titrating the inhibitor into the binding reaction, one can determine its effect on the formation of the DHX9-nucleic acid complex.
Co-immunoprecipitation and Mass Spectrometry for Protein-Protein Interactions
Understanding the protein-protein interaction network of DHX9 is crucial for deciphering its multifaceted roles in cellular processes. Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a cornerstone methodology for identifying and validating these interactions.
Co-IP experiments have successfully identified a host of DHX9 interaction partners, revealing its involvement in critical cellular pathways such as the DNA damage response and RNA processing. For example, DHX9 has been shown to interact with key proteins in DNA damage repair pathways, including BRCA1, ATR, Ku86, and WRN. aacrjournals.org It also interacts with components of the spliceosome, such as SF3A2 and SF3B1, indicating its role in pre-mRNA splicing. nih.gov
The general workflow involves using an antibody to pull down DHX9 from a cell lysate, along with any proteins that are stably associated with it. These co-precipitated proteins are then identified using mass spectrometry. This unbiased approach has been essential in building the DHX9 interactome. For instance, large-scale proteomic analyses have repeatedly identified DHX9 as a component of the human spliceosome. nih.gov Furthermore, Co-IP coupled with MS was used to identify the interferon-inducible isoform of ADAR (p150) as an RNA-independent interaction partner of DHX9. researchgate.net
The table below lists some of the key protein interaction partners of DHX9 identified through Co-IP and mass spectrometry.
| Interacting Protein | Cellular Function/Pathway | Method of Identification | Reference |
|---|---|---|---|
| BRCA1 | DNA Damage Response, Tumor Suppression | Co-immunoprecipitation | nih.gov |
| Ku86 | DNA Repair (Non-Homologous End Joining) | Co-immunoprecipitation | nih.gov |
| WRN | DNA Replication and Repair | Co-immunoprecipitation | nih.gov |
| SF3A2, SF3B1 | pre-mRNA Splicing (U2 snRNP components) | Co-immunoprecipitation, Mass Spectrometry | nih.gov |
| ADAR (p150 isoform) | RNA Editing | Co-immunoprecipitation, Mass Spectrometry | researchgate.net |
| Androgen Receptor (AR) | Transcriptional Regulation | Co-immunoprecipitation | nih.gov |
Structural Biology Approaches
Structural biology provides a high-resolution view of molecular interactions, offering a powerful platform for understanding enzyme function and for rational drug design.
X-ray Crystallography of DHX9-Inhibitor Complexes
X-ray crystallography has been an indispensable tool for visualizing the three-dimensional structure of DHX9 and understanding how inhibitors like DHX9-IN-2 interact with it at an atomic level. The crystal structures of the helicase core of human and cat DHX9 have been solved, both in the apo form (bound to ADP) and in complex with inhibitors. researchgate.netacs.org
These structures have revealed that inhibitors can bind to an allosteric pocket, distinct from the ATP-binding site. researchgate.netnih.gov Specifically, one class of inhibitors was found to bind to a pocket at the interface of the RecA1 and MTAD domains of DHX9. researchgate.netacs.org This binding locks the helicase in an inactive conformation. acs.org The detailed structural information obtained from these co-crystal structures provides a blueprint for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. researchgate.netnih.gov For example, the proprietary crystal structure of human DHX9 was used to inform the design of selective small molecule inhibitors. prnewswire.com
| DHX9 Species | Ligands | Resolution (Å) | Key Structural Finding | Reference |
|---|---|---|---|---|
| Feline | Compound 1, ADP | 2.27 | Inhibitor binds to an allosteric pocket at the RecA1/MTAD interface. | acs.org |
| Human | Compound 1, ADP | 3.26 | Confirms the allosteric binding site is conserved in the human enzyme. | acs.org |
| Feline | Compound 10, ADP | 2.99 | Provided structural basis for SAR studies and inhibitor optimization. | acs.org |
| Feline | Compound 23, ADP | 2.35 | Elucidated key interactions for improved potency. | acs.org |
Structure-Activity Relationship (SAR) Studies of DHX9-IN-2 Analogues
Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process, involving the synthesis and testing of a series of chemical analogues to understand how modifications to the chemical structure affect the biological activity of a compound. The development of potent and selective DHX9 inhibitors, including DHX9-IN-2 (this compound), has been heavily reliant on SAR.
Starting from an initial hit compound identified through screening, medicinal chemists systematically modify different parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profile. nih.gov The insights gained from the X-ray crystal structures of DHX9-inhibitor complexes have been crucial in guiding these modifications in a rational, structure-based manner. researchgate.netnih.gov
For example, the optimization of an initial series of DHX9 inhibitors involved exploring different chemical groups at various positions on the lead compound to enhance binding affinity and cellular potency. nih.gov This iterative process of design, synthesis, and testing allows for the establishment of clear SAR, which ultimately led to the identification of this compound as a potent and selective DHX9 inhibitor suitable for in vivo studies. nih.gov One interesting finding during this optimization was the identification of a sulfur-halogen bond that increased the on-target residence time of the inhibitor without affecting its equilibrium binding affinity, a parameter that correlated well with cellular potency. researchgate.net
In vivo Preclinical Models
In vivo preclinical models are crucial for evaluating the therapeutic potential and understanding the biological functions of drug candidates and molecular targets in a whole-organism context. In the study of the DExH-box helicase 9 (DHX9) and its inhibitor, DHX9-IN-2 (also known as this compound), various preclinical mouse models have been employed to investigate its efficacy and the consequences of its inhibition in cancer. nih.govnih.govresearcher.lifemedchemexpress.com These models primarily include xenografts, where human cancer cells are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs), where the mouse genome is altered to mimic human cancers.
Xenograft models have been instrumental in demonstrating the anti-tumor activity of DHX9-IN-2 in specific cancer subtypes. These studies typically involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice, followed by treatment with the inhibitor to assess its impact on tumor growth.
A significant focus of DHX9-IN-2 research has been on colorectal cancer (CRC) with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR). nih.govnih.gov In a study utilizing an MSI-H/dMMR CRC xenograft model, DHX9-IN-2 induced robust and durable tumor growth inhibition and even regression. nih.govnih.gov Conversely, the inhibitor showed minimal effect in a microsatellite stable (MSS) and proficient MMR (pMMR) colorectal cancer xenograft model, highlighting the selective dependency of MSI-H/dMMR tumors on DHX9. nih.gov
The efficacy of DHX9 inhibition has also been explored in breast and ovarian cancer xenograft models, particularly those with loss-of-function (LOF) mutations in the BRCA1 or BRCA2 genes. In these models, oral administration of a potent and selective DHX9 inhibitor resulted in significant tumor growth inhibition and regression. This effect was not observed in BRCA1 and BRCA2 wild-type xenograft models, suggesting that tumors with deficiencies in DNA damage repair pathways are particularly vulnerable to DHX9 inhibition. The proposed mechanism involves the inhibitor-induced accumulation of R-loops and G-quadruplexes, leading to increased replication stress and DNA damage, which cannot be effectively resolved in cells with compromised DNA repair machinery.
Below is an interactive table summarizing the findings from key xenograft studies.
| Cancer Type | Cell Line | Genetic Background | Mouse Model | Key Findings with DHX9-IN-2 (this compound) |
| Colorectal Cancer | LS411N | MSI-H/dMMR | Nude Mice | Robust and durable tumor regression. researchgate.net |
| Colorectal Cancer | SW480 | MSS/pMMR | Nude Mice | No significant tumor growth inhibition. |
| Breast Cancer | HCC1187 | BRCA1 LOF | Not Specified | Significant tumor growth inhibition and regression. |
| Breast Cancer | HCC1806 | BRCA WT | Not Specified | Minimal tumor growth inhibition. |
| Breast Cancer | DU4475 | BRCA WT | Not Specified | Minimal tumor growth inhibition. |
These xenograft studies provide strong preclinical evidence for DHX9 as a therapeutic target in cancers with specific genetic vulnerabilities and validate the potential of DHX9-IN-2 as a selective anti-cancer agent.
Genetically engineered mouse models (GEMMs) offer a powerful platform to study cancer biology in an immunocompetent host, where tumors arise de novo in their natural microenvironment. While direct studies of DHX9-IN-2 in GEMMs are not extensively documented in the available literature, research involving the genetic suppression of DHX9 in such models provides critical insights into its function and its potential as a therapeutic target.
One notable study utilized an Eµ-myc/Bcl-2 mouse model of lymphoma to investigate modifiers of resistance to the BCL-2 inhibitor ABT-737. nih.gov Through an shRNA-based screen, DHX9 was identified as a gene whose suppression could sensitize lymphoma cells to ABT-737. nih.gov The study found that the loss of DHX9 appeared to activate a p53-dependent apoptotic program by aggravating replicative stress. nih.gov This finding is significant as it suggests that inhibiting DHX9 could be a strategy to overcome drug resistance in certain hematological malignancies.
Further research has explored the consequences of DHX9 suppression in p53-deficient settings. nih.govnih.gov Using p53-deficient mouse lymphomas, it was demonstrated that loss of DHX9 led to increased cell death. nih.govnih.gov This indicates that the reliance of cancer cells on DHX9 is not solely dependent on a functional p53 pathway, broadening the potential applicability of DHX9 inhibitors to a wider range of tumors, as p53 is frequently mutated in cancer. nih.gov
Moreover, studies involving conditional, inducible shRNA-mediated knockdown of DHX9 in adult mice have shown that systemic suppression of DHX9 is well-tolerated over extended periods without causing deleterious effects on normal, highly proliferative tissues. nih.gov This is a crucial finding for the development of DHX9 inhibitors, as it suggests a potentially favorable therapeutic window. A homozygous knockout of DHX9 in mice has been shown to be embryonic lethal, underscoring the importance of this helicase in development. nih.gov
The advent of CRISPR-Cas9 technology has further expanded the toolkit for creating sophisticated GEMMs. technologynetworks.commdpi.com This technology allows for precise gene editing to generate models that more accurately recapitulate the genetic complexities of human cancers, including the generation of DHX9-deficient models to study its role in tumor initiation and progression in vivo. nih.govatcc.org
The table below summarizes key findings from studies using GEMMs to investigate the role of DHX9.
| Mouse Model | Cancer Type | Method of DHX9 Manipulation | Key Findings |
| Eµ-myc/Bcl-2 | Lymphoma | shRNA-mediated suppression | Sensitized lymphoma cells to ABT-737 through a p53-dependent mechanism. nih.gov |
| p53-deficient mice | Lymphoma | Genetic suppression | Increased cell death, indicating a p53-independent reliance on DHX9. nih.govnih.gov |
| Inducible shDHX9 mice | N/A (whole organism) | Conditional shRNA-mediated suppression | Sustained DHX9 suppression was well-tolerated in adult mice. nih.gov |
| DHX9 knockout mice | N/A (developmental) | Homozygous knockout | Embryonic lethality, highlighting its essential role in development. nih.gov |
These studies in GEMMs, while not directly employing DHX9-IN-2, provide a strong rationale for its therapeutic development. They establish the in vivo consequences of DHX9 inhibition in clinically relevant cancer models and suggest that targeting DHX9 is a viable and potentially safe therapeutic strategy.
Emerging Research Directions and Therapeutic Implications Academic Focus
DHX9-IN-2 as a Tool Compound for Elucidating DHX9 Biology.
DHX9, a DExH-box RNA/DNA helicase, plays crucial roles in numerous cellular processes, including transcription, translation, RNA processing and transport, microRNA biogenesis, DNA replication, and genomic stability. nih.govoncotarget.com Its multifaceted involvement has made it a subject of increasing interest in cancer research. oncotarget.com The development of selective small-molecule inhibitors like DHX9-IN-2 (also known as ATX968) provides researchers with valuable tools to dissect the specific functions of DHX9 enzymatic activity in various biological contexts. aacrjournals.orgnih.govmedchemexpress.com
Studies utilizing DHX9-IN-2 or genetic knockdown of DHX9 have demonstrated that inhibiting DHX9 enzymatic activity can selectively affect the proliferation of certain cancer cell lines. aacrjournals.orgnih.gov For instance, research has shown that DHX9 knockdown increases RNA/DNA secondary structures and replication stress, leading to cell-cycle arrest and apoptosis in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR). aacrjournals.orgnih.gov Chemical inhibition of DHX9 with this compound (DHX9-IN-2) has shown similar selective effects on cell proliferation in MSI-H/dMMR colorectal cancer cells in vitro and robust tumor growth inhibition in corresponding xenograft models, but not in microsatellite stable (MSS)/proficient MMR models. aacrjournals.orgnih.govmedchemexpress.com This highlights DHX9-IN-2's utility in validating DHX9 as a therapeutic target in specific cancer subtypes and exploring the downstream consequences of DHX9 inhibition. aacrjournals.orgnih.gov
The use of DHX9-IN-2 enables researchers to investigate the impact of DHX9 helicase activity independently of its other potential functions or structural roles. This is crucial for a deeper understanding of how DHX9 contributes to disease biology and for expanding the potential therapeutic applications of targeting this helicase. aacrjournals.orgnih.gov
Exploring DHX9 in the Tumor Microenvironment and Immune Modulation.
Recent research has revealed a significant role for DHX9 in shaping the tumor microenvironment (TME) and influencing immune responses. frontiersin.orgfrontiersin.org DHX9 has been identified as a crucial repressor of tumor-intrinsic innate immunity. aacrjournals.orgnih.govnih.gov Depletion or inhibition of DHX9 can induce the accumulation of endogenous "virus-mimetic" nucleic acids, such as double-stranded RNA (dsRNA) and RNA-DNA hybrids (R-loops), within cancer cells. aacrjournals.orgnih.govnih.govtargetedonc.com This accumulation triggers tumor-intrinsic antiviral signaling pathways, which can convert immunologically "cold" tumors into "hot" ones, making them more susceptible to immune attack. aacrjournals.orgnih.govnih.govtargetedonc.comaacrjournals.org
Studies in small cell lung cancer (SCLC), a typically immunologically cold tumor, have shown that DHX9 depletion induces the formation of dsRNA derived from endogenous retroviral elements, provoking an antitumor immune response. aacrjournals.orgtargetedonc.com Furthermore, eliminating DHX9 led to the accumulation of R-loops, causing DNA replication stress and DNA damage in SCLC cells. aacrjournals.orgnih.govnih.govtargetedonc.com In vivo experiments demonstrated that DHX9 deletion decreased tumor growth and created a more immunogenic TME, significantly enhancing responsiveness to immune checkpoint blockade therapies. aacrjournals.orgnih.govnih.govtargetedonc.com
Correlation analysis across various cancer types has shown that DHX9 expression is significantly associated with the abundance of infiltrating immune cells, including B cells, CD8+ T cells, CD4+ T cells, neutrophils, macrophages, and myeloid dendritic cells. frontiersin.org High DHX9 expression has been linked to significant infiltrations of macrophages, dendritic cells, and neutrophils in gastric cancer. frontiersin.org These findings suggest that DHX9 influences the immune landscape within tumors, and targeting DHX9 with compounds like DHX9-IN-2 could be a strategy to modulate the TME and enhance the efficacy of immunotherapies.
Combinatorial Research Strategies with DHX9-IN-2.
The emerging understanding of DHX9's roles in DNA replication stress, genomic instability, and immune modulation suggests its potential in combinatorial research strategies. Given that DHX9 inhibition can induce replication stress and DNA damage, combining DHX9-IN-2 with agents that target DNA repair pathways or enhance DNA damage could be explored.
Furthermore, the ability of DHX9 inhibition to enhance tumor immunogenicity and improve responses to immune checkpoint blockade therapies indicates the potential for combinatorial approaches involving DHX9-IN-2 and immunotherapies. aacrjournals.orgnih.govnih.govtargetedonc.com Research in SCLC models has already shown that eliminating DHX9 dramatically enhanced responsiveness to immune checkpoint blockade-based immunotherapy. aacrjournals.orgnih.govnih.govtargetedonc.com This provides a strong rationale for investigating combinations of DHX9-IN-2 with various immunotherapeutic agents in different cancer types, particularly those characterized by an immunosuppressive TME.
The context-dependent nature of DHX9 function also suggests that combinatorial strategies might need to be tailored to specific cancer types or genetic backgrounds. For example, the observed selective dependence of MSI-H/dMMR tumors on DHX9 suggests that these cancers might be particularly sensitive to DHX9 inhibition, potentially in combination with other targeted therapies. aacrjournals.orgnih.gov
Uncovering Novel Substrates and Interacting Partners of DHX9.
DHX9 is a multi-domain protein capable of unwinding various nucleic acid structures, including double-stranded DNA and RNA, as well as more complex structures like R-loops, D-loops, triplex DNA, and G-quadruplexes. nih.govoncotarget.comnih.govacs.org Its diverse functions are mediated through interactions with a wide array of protein and nucleic acid partners. nih.govnih.gov Continued research using tools like DHX9-IN-2 and other biochemical and molecular approaches is crucial for identifying novel substrates and interacting partners, which can further illuminate DHX9's biological roles.
Known interacting partners of human DHX9 include proteins involved in nuclear import (Importin-α), DNA repair (BRCA1, Ku86, WRN), and transcriptional regulation (PRMT1). nih.govoncotarget.comnih.gov DHX9 interacts with BRCA1 to coordinate homologous recombination and maintain genomic integrity. nih.govtandfonline.com It also interacts with Nup98, a nucleoporin, which regulates DHX9's nuclear distribution and influences its RNA-binding and ATPase activity, ultimately impacting gene expression. elifesciences.org DHX9 has also been shown to interact with TDRD3 and TOP3B, forming a complex involved in resolving promoter-associated R-loops. oup.com
Recent studies continue to uncover novel interactions. For example, DHX9 has been found to interact with PARP1 in mouse fibroblasts, and this interaction is facilitated by DIDO3. mdpi.com These interactions have implications for DNA replication dynamics, senescence, and oncogenic transformation. mdpi.com Identifying new substrates and partners, potentially through studies using DHX9-IN-2 to probe the consequences of catalytic inhibition, can reveal previously unknown pathways regulated by DHX9 and identify new targets for therapeutic intervention or biomarkers for patient stratification.
Context-Dependent Roles of DHX9 and Implications for Precision Research.
The function of DHX9 is not uniform across all cellular contexts and cancer types; it can exhibit both oncogenic and tumor-suppressive properties depending on its interacting partners and the activation state of interconnected signaling pathways. nih.govtandfonline.comtandfonline.comresearchgate.net This context-dependent nature has significant implications for precision research and the therapeutic application of DHX9 inhibitors like DHX9-IN-2.
For example, while DHX9 is overexpressed in many cancers and often associated with poor prognosis, its expression is decreased in some cancers like kidney and thyroid cancers. frontiersin.orgresearchgate.net Furthermore, the dependence on DHX9 varies between cancer types. MSI-H/dMMR tumors show a strong dependence on DHX9, making them particularly sensitive to DHX9 inhibition. aacrjournals.orgnih.gov In contrast, the effects of DHX9 suppression can differ in p53-wildtype versus p53-deficient cells. nih.gov While DHX9 suppression often elicits a p53-dependent apoptotic or senescence response, it can also have deleterious effects in cells lacking functional p53 through alternative pathways. nih.gov
Understanding these context-dependent roles is crucial for identifying patient populations most likely to benefit from DHX9-targeted therapies. Precision research involving genomic and molecular profiling of tumors can help determine the specific dependencies on DHX9 and predict responsiveness to inhibitors like DHX9-IN-2. Biomarkers, such as the induction of circBRIP1 RNA upon DHX9 inhibition, are being explored to guide the use of DHX9 inhibitors. accenttx.com The selective toxicity of DHX9 inhibition in certain cancer types, coupled with its apparent limited toxicity in normal adult tissues in preclinical models, further supports the potential for precision targeting of DHX9. nih.govnih.gov
Q & A
Q. What is the primary mechanism of DHX9-IN-2 in inhibiting DHX9, and how can researchers validate target engagement in cellular models?
DHX9-IN-2 inhibits ATP-dependent RNA helicase A (DHX9) by competitively binding to its ATPase domain, as demonstrated by structural modeling and enzymatic assays . To validate target engagement, researchers should combine CRISPR-mediated DHX9 knockout controls with ATPase activity assays (measuring ADP release) and cellular thermal shift assays (CETSA) to confirm compound-target interactions .
Q. What in vitro assays are most reliable for quantifying DHX9-IN-2 potency, and how should IC50 values be interpreted across studies?
Standardized ATPase inhibition assays and helicase activity assays (e.g., fluorescence-based RNA unwinding) are recommended for potency quantification. IC50 discrepancies (e.g., 0.0698 nM in MCE studies vs. variations in other reports) may arise from differences in assay buffer conditions, ATP concentrations, or cell-line-specific DHX9 expression levels. Normalize results using internal controls like known DHX9 inhibitors .
Q. How can researchers ensure reproducibility of DHX9-IN-2’s anti-tumor effects in preclinical models?
Use syngeneic or patient-derived xenograft (PDX) models with confirmed DHX9 overexpression. Monitor RNA splicing defects (via RNA-seq) and correlate with tumor regression. Include vehicle controls and validate batch-to-batch compound consistency via HPLC and mass spectrometry .
Q. What are the critical pharmacokinetic (PK) parameters to assess when testing DHX9-IN-2 in vivo?
Key PK metrics include plasma half-life, bioavailability, and blood-brain barrier penetration (if applicable). Use LC-MS/MS for quantification and compare tissue distribution profiles (e.g., tumor vs. liver) to assess on-target efficacy versus off-target toxicity .
Advanced Research Questions
Q. How should researchers design experiments to investigate off-target effects of DHX9-IN-2 while maintaining selectivity for DHX9?
Employ chemoproteomic profiling (e.g., thermal proteome profiling or affinity pulldown coupled with mass spectrometry) to identify off-target interactions. Validate hits using orthogonal assays (e.g., enzymatic inhibition of unrelated ATPases) and structural docking studies to refine the compound’s binding specificity .
Q. What strategies can resolve contradictions in DHX9-IN-2 efficacy data between 2D cell cultures and 3D organoid models?
Organoids may exhibit stromal cell-mediated DHX9 modulation or hypoxia-driven ATP depletion, altering compound efficacy. Conduct RNA-seq to compare DHX9 pathway activity across models and use dual-reporter systems (e.g., luciferase for viability + GFP for DHX9 inhibition) in both setups .
Q. How can transcriptomic data be analyzed to distinguish DHX9-IN-2’s direct effects from secondary RNA-splicing artifacts?
Perform time-course RNA-seq (e.g., 6h, 24h, 48h post-treatment) to identify early splicing errors vs. downstream transcriptional changes. Integrate CLIP-seq data to map DHX9-RNA binding sites and correlate with splicing junctions altered by the inhibitor .
Q. What experimental controls are essential when studying DHX9-IN-2 in combination therapies?
Include monotherapy arms for each drug, dose-response matrices, and synergy scoring (e.g., Chou-Talalay method). Control for ATP depletion by measuring cellular ATP levels, as DHX9-IN-2’s mechanism may sensitize cells to ATP-dependent chemotherapies .
Q. How can researchers address variability in DHX9-IN-2’s cytotoxicity across cancer subtypes?
Stratify cell lines by DHX9 expression (via Western blot or qPCR) and genomic biomarkers (e.g., MYC amplification, which upregulates DHX9). Use siRNA knockdown to establish causality and perform gene set enrichment analysis (GSEA) to identify resistance pathways .
Q. What methodologies are recommended for optimizing DHX9-IN-2 derivatives to improve solubility without compromising potency?
Apply structure-activity relationship (SAR) studies focusing on polar substituents (e.g., sulfonyl groups) while preserving the core scaffold. Test derivatives in parallel artificial membrane permeability assays (PAMPA) and murine PK studies to balance solubility and bioavailability .
Data Analysis & Validation
Q. How should researchers validate DHX9 as a therapeutic target using DHX9-IN-2 in non-cancer contexts (e.g., viral replication studies)?
In viral models (e.g., HIV-1), monitor viral RNA export and replication efficiency post-treatment. Use DHX9-IN-2 alongside siRNA knockdown and rescue experiments (overexpressing wild-type or ATPase-dead DHX9 mutants) to confirm target specificity .
Q. What statistical approaches are robust for analyzing high-throughput screening data involving DHX9-IN-2?
Use Z-score normalization for viability assays and false discovery rate (FDR) correction for multi-parametric datasets (e.g., RNA-seq). For dose-response curves, apply nonlinear regression models (e.g., four-parameter logistic) with bootstrapping to estimate confidence intervals .
Ethical & Reporting Standards
Q. How should researchers address potential biases in preclinical studies of DHX9-IN-2?
Pre-register study designs (e.g., on Open Science Framework) detailing primary endpoints, randomization methods, and blinding protocols. Share raw data (e.g., RNA-seq FASTQ files) and compound characterization reports to enable independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
